4-Hydroxyestradiol 17-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

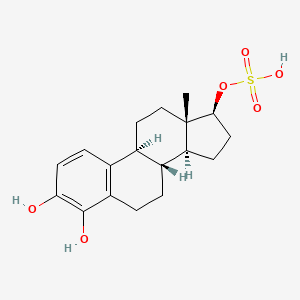

4-Hydroxyestradiol 17-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C18H24O6S and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estrogen Metabolism and Biochemical Pathways

4-Hydroxyestradiol 17-sulfate is primarily formed through the sulfation of 4-hydroxyestradiol, which is a metabolite of estradiol produced by the action of cytochrome P450 enzymes, particularly CYP1B1. This metabolic pathway is vital for regulating estrogenic activity in tissues and contributes to the detoxification and excretion of estrogens.

- Metabolic Pathways : The conversion of estradiol to 4-hydroxyestradiol involves hydroxylation at the 4-position, followed by sulfation. This process is facilitated by sulfotransferase enzymes (SULTs), such as SULT1E1, which catalyze the transfer of a sulfate group to hydroxylated estrogens .

- Physiological Role : this compound may influence estrogen receptor signaling pathways and has been implicated in various physiological responses related to estrogen action, including reproductive health and bone density maintenance .

Cancer Research

Research indicates that 4-hydroxyestradiol can contribute to carcinogenesis, particularly in hormone-dependent cancers such as breast cancer.

- Carcinogenic Potential : Studies have shown that 4-hydroxyestradiol can induce malignant transformation in breast cells and promote tumorigenesis in animal models. It has been associated with genomic instability due to its ability to form DNA adducts . Specifically, it compromises the spindle assembly checkpoint during cell division, leading to increased resistance to anti-cancer therapies .

- Case Study Insights : In transgenic mouse models expressing CYP1B1, exposure to estrogens resulted in the development of mammary tumors, highlighting the role of 4-hydroxy metabolites in breast cancer progression .

Therapeutic Implications

The understanding of this compound's role in estrogen metabolism has significant implications for therapeutic strategies targeting estrogen-related diseases.

- Hormone Replacement Therapy : The compound's metabolic pathways are critical for developing safer hormone replacement therapies (HRT) for postmenopausal women. By modulating the levels of active estrogens, including sulfated forms like this compound, clinicians can potentially minimize adverse effects associated with traditional HRT .

- Cancer Treatment Strategies : Inhibitors targeting enzymes involved in the synthesis of active estrogens from their sulfated forms could be developed as adjunct therapies for breast cancer treatment. By reducing the bioavailability of potent estrogens like estradiol, these strategies may help mitigate cancer risk or recurrence .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Estrogen Metabolism | Involved in detoxification and regulation of estrogenic activity; formed via sulfation. |

| Cancer Research | Induces genomic instability; promotes tumorigenesis; implicated in breast cancer progression. |

| Therapeutic Implications | Potential for safer HRT; development of inhibitors targeting estrogen synthesis pathways. |

Propiedades

Número CAS |

90746-92-2 |

|---|---|

Fórmula molecular |

C18H24O6S |

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

[(8R,9S,13S,14S,17S)-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H24O6S/c1-18-9-8-11-10-4-6-15(19)17(20)13(10)3-2-12(11)14(18)5-7-16(18)24-25(21,22)23/h4,6,11-12,14,16,19-20H,2-3,5,7-9H2,1H3,(H,21,22,23)/t11-,12-,14+,16+,18+/m1/s1 |

Clave InChI |

OFRQUXUVUJJDSU-ZHIYBZGJSA-N |

SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

SMILES canónico |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

Sinónimos |

4-hydroxyestradiol 17-sulfate 4-hydroxyestradiol 17-sulfate, monopotassium salt, (17beta)-isomer 4-OH-E2-17-S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.